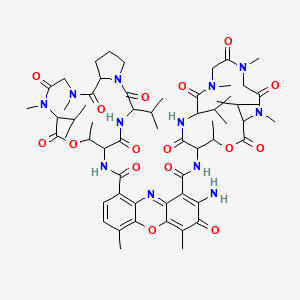
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a difluorophenyl group, and a phenoxyphenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a halogenation reaction, often using reagents like fluorine gas or other fluorinating agents.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached via a nucleophilic aromatic substitution reaction, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Functionalized aromatic compounds with new substituents.
Applications De Recherche Scientifique
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3,4-Dichlorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with chlorine substituents instead of fluorine.
6-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide: Similar structure with methyl substituents instead of fluorine.
6-(3,4-Difluorophenyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
6-(3,4-Difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both difluorophenyl and phenoxyphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920530-49-0 |
|---|---|
Formule moléculaire |
C24H16F2N2O2 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
6-(3,4-difluorophenyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H16F2N2O2/c25-21-12-6-16(14-22(21)26)23-13-7-17(15-27-23)24(29)28-18-8-10-20(11-9-18)30-19-4-2-1-3-5-19/h1-15H,(H,28,29) |
Clé InChI |
CFAFQUCEXGHOCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C4=CC(=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


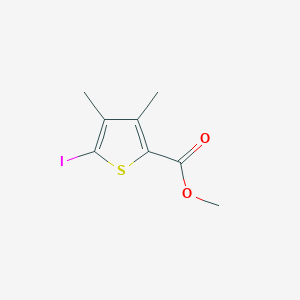
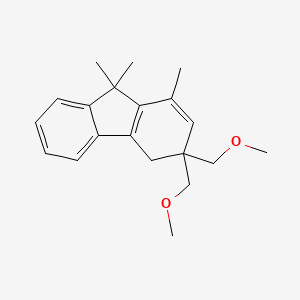
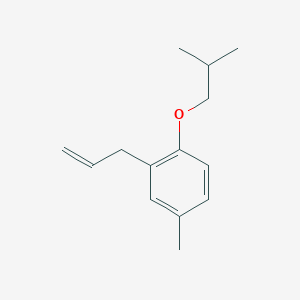
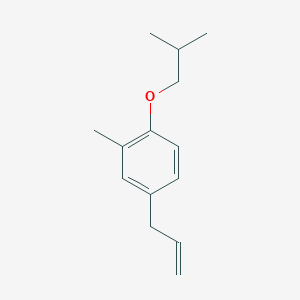
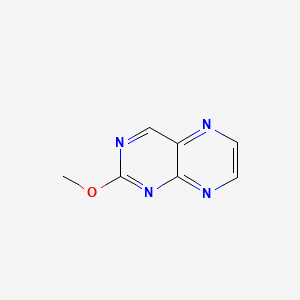
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
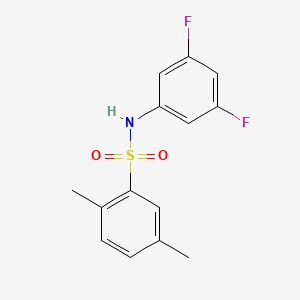
![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
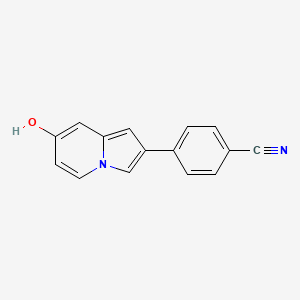

![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)

